6-(Morpholin-3-yl)pyridin-3-ol
Description
6-(Morpholin-3-yl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a morpholine ring attached at the 6-position of the pyridine core. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-morpholin-3-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c12-7-1-2-8(11-5-7)9-6-13-4-3-10-9/h1-2,5,9-10,12H,3-4,6H2 |
InChI Key |
ZTBXUZWKMKJXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-3-yl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-hydroxypyridine is replaced by the morpholine group. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 6-(Morpholin-3-yl)pyridin-3-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-3-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are used.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines depending on the specific reagents and conditions used.
Scientific Research Applications
6-(Morpholin-3-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 6-(Morpholin-3-yl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like urease by binding to the active site and disrupting the enzyme’s function . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-3-ol derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 6-position. Below is a systematic comparison:
Alkyl-Substituted Pyridin-3-ols
- Examples : 6-Methyl-, 6-ethyl-, and 6-propylpyridin-3-ol ().
- Key Findings: Increasing alkyl chain length (methyl → ethyl → propyl) enhances lipophilicity but may reduce water solubility. In reactivation studies of acetylcholinesterase inhibited by organophosphates, 6-methylpyridin-3-ol showed superior resurrection efficiency compared to longer chains, likely due to reduced steric hindrance . Synthesis: Alkyl groups are introduced via hydrogenation of terminal alkynes (e.g., Scheme 2.12 in ).
Halogen-Substituted Pyridin-3-ols
- Examples : 6-Bromo-, 6-chloro-, and 6-iodopyridin-3-ol (–13).
- Key Findings :
- Halogens increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Bromo and iodo derivatives are particularly useful as intermediates in drug synthesis .
- Safety : Halogenated compounds may pose higher toxicity risks (e.g., skin irritation, see ).
Aryl- and Heteroaryl-Substituted Pyridin-3-ols
- Examples :
- Key Findings :
- Aryl groups increase planarity and rigidity, favoring interactions with aromatic residues in enzyme binding pockets.
Oxygen- and Nitrogen-Containing Substituents
- Examples: 6-(Hydroxymethyl)pyridin-3-ol (): Hydroxymethyl improves hydrophilicity (molecular weight: 125.13 g/mol) but may reduce membrane permeability. 6-(Cyclopropylmethoxy)pyridin-3-ol (): Ether linkages enhance metabolic stability compared to ester groups.
Comparative Data Table
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